penitrem A
Overview
Description
Penitrem A is an indole-diterpenoid mycotoxin produced by certain species of Aspergillus, Claviceps, and Penicillium. It is commonly found growing on various plant species such as ryegrass. This compound is one of many secondary metabolites following the synthesis of paxilline in Penicillium crustosum. It is known for its neurotoxic effects, causing tremors and other neurological symptoms in both humans and animals .
Mechanism of Action
- Penitrem A is an indole-diterpenoid mycotoxin produced by certain species of Aspergillus , Claviceps , and Penicillium . It can be found growing on various plant species, such as ryegrass .
- GABAergic Neurotransmission Impairment :
- Antagonism of High-Conductance Ca2±Activated Potassium Channels (BK Channels) :
- The sudden release of neurotransmitters (glutamate, aspartate, and GABA) disrupts normal signaling pathways, leading to tremors and other symptoms .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
Penitrem A interacts with BK channels, playing a significant role in the survival of some breast cancer phenotypes . It increases the spontaneous release of endogenous glutamate, gamma-aminobutyric acid (GABA), and aspartate from cerebrocortical synaptosomes .
Cellular Effects
This compound has reported antiproliferative and anti-invasive activities against multiple malignancies, including breast cancer . It reduces the levels of BK channel expression and increases the expression of TNF-α in different breast cancer cell types .
Molecular Mechanism
This compound is a potent and selective blocker of BK Ca (K Ca 1.1) channels . It impairs the GABAergic neurotransmission in the cerebellum .
Temporal Effects in Laboratory Settings
The toxicokinetics of this compound is scarcely studied . It is rapidly absorbed, as demonstrated by the rapid onset of symptoms after exposure .
Dosage Effects in Animal Models
The outcomes of this compound intoxication in animals range from total recovery to death, depending mainly on the level of exposure . The clinical symptoms of acute this compound intoxication include classical signs of neurotoxicity, such as tremors, convulsions, ataxia, and nystagmus .
Metabolic Pathways
This compound is transported systemically after absorption and has been found in liver, kidney, and brain as well as in serum and the gastrointestinal tract in exposed animals .
Transport and Distribution
This compound is rapidly absorbed and transported systemically after absorption . It has been found in liver, kidney, and brain as well as in serum and the gastrointestinal tract in exposed animals .
Subcellular Localization
Only this compound was found in the brains of exposed mice or intoxicated dogs . This suggests that this compound may be localized in the brain cells after exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Penitrem A involves a complex series of enzymatic reactions. In Penicillium crustosum, the synthesis of this compound follows the synthesis of paxilline. This process involves six oxidative-transformation enzymes (four cytochrome P450 monooxygenases and two flavin adenine dinucleotide-dependent monooxygenases), two acetyltransferases, one oxidoreductase, and one prenyltransferase .
Industrial Production Methods: Industrial production of this compound is typically achieved through the cultivation of Penicillium species under controlled conditions. The mycotoxin is then extracted and purified using various chromatographic techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Penitrem A undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound often use halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Penitrem A has a wide range of scientific research applications:
Comparison with Similar Compounds
- Aflatrems
- Janthitrems
- Lolitrems
- Paspalitrems
- Shearinines
- Sulpinines
- Terpendoles
Penitrem A’s distinct properties and applications make it a compound of significant interest in various fields of scientific research.
Properties
IUPAC Name |
(1S,2R,5S,6S,8R,9S,10R,12S,15R,16S,25R,27S,28R)-21-chloro-15,16,33,33-tetramethyl-24-methylidene-10-prop-1-en-2-yl-7,11,32-trioxa-18-azadecacyclo[25.4.2.02,16.05,15.06,8.06,12.017,31.019,30.022,29.025,28]tritriaconta-17(31),19,21,29-tetraene-5,9,28-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44ClNO6/c1-15(2)28-27(40)31-37(45-31)23(43-28)9-10-33(6)34(7)18(8-11-35(33,37)41)29-25-24-21(39-30(25)34)14-20(38)17-12-16(3)19-13-22(32(4,5)44-29)36(19,42)26(17)24/h14,18-19,22-23,27-29,31,39-42H,1,3,8-13H2,2,4-7H3/t18-,19+,22+,23-,27-,28+,29-,31+,33+,34+,35-,36+,37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUWHZOLEDOQSR-JKPSMKLGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1C(C2C3(O2)C(O1)CCC4(C3(CCC5C4(C6=C7C5OC(C8CC9C8(C1=C7C(=CC(=C1CC9=C)Cl)N6)O)(C)C)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1[C@@H]([C@@H]2[C@@]3(O2)[C@@H](O1)CC[C@]4([C@]3(CC[C@@H]5[C@@]4(C6=C7[C@H]5OC([C@H]8C[C@H]9[C@@]8(C1=C7C(=CC(=C1CC9=C)Cl)N6)O)(C)C)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00320093 | |
Record name | Penitrem A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00320093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
Record name | Penitrem A | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9606 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12627-35-9 | |
Record name | Penitrem A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12627-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Penitrem A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012627359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Penitrem A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00320093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Penitrem A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENITREM A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/244AU85PR7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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